molecular formula C8H10N2O3 B12052237 N',4-Dihydroxy-3-methoxybenzimidamide

N',4-Dihydroxy-3-methoxybenzimidamide

Cat. No.: B12052237
M. Wt: 182.18 g/mol
InChI Key: BLLLMJAEESLLSE-UHFFFAOYSA-N
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Description

N',4-Dihydroxy-3-methoxybenzimidamide is a benzimidamide derivative characterized by a benzimidazole core substituted with hydroxyl (-OH), methoxy (-OCH3), and amidine (-C(=NH)NH2) groups. Benzimidamides are known for their versatility in medicinal chemistry, particularly in metal chelation, antiproliferative activity, and enzyme inhibition .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N',4-dihydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

BLLLMJAEESLLSE-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N\O)/N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-Dihydroxy-3-methoxybenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 3-methoxybenzaldehyde and hydroxylamine hydrochloride.

    Formation of Intermediate: The initial step involves the formation of an oxime intermediate through the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Cyclization: The oxime intermediate undergoes cyclization under acidic conditions to form the benzimidamide core.

Industrial Production Methods

Industrial production of N’,4-Dihydroxy-3-methoxybenzimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’,4-Dihydroxy-3-methoxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N’,4-Dihydroxy-3-methoxybenzimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’,4-Dihydroxy-3-methoxybenzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
(Z)-N′-Hydroxy-...benzimidamide (13) Benzimidamide Hydroxy, triazole, methoxy ~434* Amidoxime, triazole, -OCH3
N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide Benzamide 4-methoxy, dimethylaminomethyl 301.15 -OCH3, -N(CH3)2, -OH
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, hydroxyalkyl ~207* -OH, -CH(CH3)2
4-Methoxy-N-methylbenzamide Benzamide 4-methoxy, N-methyl 165.19 -OCH3, -NHCH3

*Calculated based on molecular formulas in evidence.

Key Observations :

  • Hydroxy and Methoxy Groups : Compounds with 4-methoxy substituents (e.g., ) exhibit enhanced solubility in organic solvents compared to purely hydroxylated analogs. However, hydroxyl groups (e.g., in ) improve hydrogen-bonding capacity, which is critical for interactions with biological targets .
  • Amidine vs. Amide : Benzimidamides (e.g., ) contain amidine groups (-C(=NH)NH2), which are stronger metal chelators than amide groups (-CONH2) found in benzamides. This makes them suitable for applications in catalysis or metalloenzyme inhibition .
  • Auxiliary Substituents: The presence of triazole () or dimethylaminomethyl () groups introduces steric and electronic effects. For instance, triazole moieties in compound 13 enhance antiproliferative activity by promoting π-π stacking with DNA .

Comparative Efficacy :

  • Antiproliferative Activity : Compound 13 () shows superior activity to simpler benzamides due to its triazole and amidoxime groups, which enhance DNA binding.
  • Metal Chelation : Amidoxime-containing benzimidamides () outperform amide-based analogs (e.g., ) in coordinating transition metals like Fe³⁺ or Cu²⁺.

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